amonabactin T

Catalog No.
S1819248
CAS No.
120919-04-2
M.F
C6H5N3O
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
amonabactin T

CAS Number

120919-04-2

Product Name

amonabactin T

Molecular Formula

C6H5N3O

Molecular Weight

0

Synonyms

amonabactin T

Amonabactin T is a novel catecholate siderophore produced by the pathogenic bacterium Aeromonas hydrophila. This compound is part of a series of bis(catecholate) siderophores, which are specialized molecules that bind iron with high affinity, facilitating iron acquisition in environments where this essential nutrient is limited. Amonabactin T is characterized by its unique structure, which includes components derived from tryptophan or phenylalanine, and it plays a crucial role in the pathogenicity of Aeromonas species by enhancing their ability to sequester iron from host organisms .

The primary chemical reaction involving amonabactin T is its ability to chelate ferric ions (Fe³⁺), forming stable complexes that are readily transported into bacterial cells. The reaction can be summarized as follows:

Amonabactin T+Fe3+Amonabactin T Fe3+ complex\text{Amonabactin T}+\text{Fe}^{3+}\rightarrow \text{Amonabactin T Fe}^{3+}\text{ complex}

This chelation process is critical for Aeromonas hydrophila, particularly under iron-limited conditions, as it allows the bacteria to utilize iron from their environment or host tissues .

The biosynthesis of amonabactin T involves specific genes responsible for its production. The key biosynthetic gene cluster includes the amoA gene, which encodes enzymes necessary for synthesizing the siderophore. The synthesis can be influenced by the availability of precursors like tryptophan and phenylalanine; for instance, supplementation with L-tryptophan specifically enhances the production of amonabactin T .

Chemical synthesis methods have also been explored to create analogs of amonabactin T for research and application purposes. These methods typically involve organic synthesis techniques to construct the catecholate framework and attach functional groups that enhance its properties .

Amonabactin T has several applications in microbiology and biotechnology:

  • Pathogen Detection: Amonabactin-based fluorescent probes have been developed for selective detection of Aeromonas species in environmental samples .
  • Antimicrobial Research: Understanding the mechanisms of iron acquisition via amonabactin T can inform the development of new antimicrobial agents targeting bacterial pathogens.
  • Bioremediation: Its ability to mobilize iron could be exploited in bioremediation strategies to enhance microbial degradation of pollutants in iron-deficient environments.

Research on amonabactin T has focused on its interactions with host systems and other microbial species. Interaction studies have shown that catecholamines can enhance the synthesis of amonabactin, suggesting a complex interplay between host signaling molecules and bacterial iron acquisition strategies. Additionally, investigations into how amonabactin interacts with various metal ions reveal insights into its selectivity and efficiency as a siderophore .

Amonabactin T belongs to a broader class of catecholate siderophores. Here are some similar compounds:

Compound NameSource OrganismKey Features
EnterobactinEscherichia coliTris(catecholate) structure; highly efficient iron chelator.
AcinetobactinAcinetobacter baumanniiBis(catecholate); involved in virulence and antibiotic resistance.
PyochelinPseudomonas aeruginosaMonocatecholate; involved in iron transport and pathogenesis.
FerrichromeVarious fungiContains hydroxamate groups; binds ferric ions effectively.

Uniqueness of Amonabactin T: Unlike many other siderophores, amonabactin T's structure incorporates amino acid components (tryptophan or phenylalanine), which may confer unique properties related to its interaction with specific receptors on host cells and its role in bacterial virulence .

Structural Components: 2,3-Dihydroxybenzoic Acid, Lysine, Glycine, and Tryptophan

Amonabactin T is composed of four essential structural components that form a biscatecholate siderophore structure [2] [5]. The molecular formula of amonabactin T 732 is C₃₇H₄₄N₆O₁₀ with a molecular weight of 732.79 Da and an accurate mass of 732.31 Da [1] [11].

ComponentRoleFunction
2,3-Dihydroxybenzoic AcidIron-chelating catechol moietyMetal coordination and iron binding [2] [6]
L-LysineAmino acid backbone componentStructural backbone formation [2] [5]
GlycineOptional linker amino acidChain extension between catechol groups [3] [10]
L-TryptophanTerminal aromatic amino acidAromatic residue incorporation [2] [5]

The 2,3-dihydroxybenzoic acid component serves as the primary iron-binding functionality through its catechol groups [2] [6]. This phenolic compound provides the characteristic iron-chelating properties that define amonabactin T as a catecholate siderophore [6]. The lysine residues form the peptidic backbone structure, providing the framework upon which the other components are assembled [2] [5].

Glycine functions as an optional linker amino acid that extends the chain length between the two catechol-containing units [3] [10]. The presence or absence of glycine distinguishes different amonabactin variants, with amonabactin T 732 lacking the glycine residue compared to amonabactin T 789 [3] [10]. Tryptophan serves as the terminal aromatic amino acid that differentiates amonabactin T from amonabactin P variants, which contain phenylalanine instead [2] [5].

The structural organization creates a biscatecholate system with a linker length of 12 atoms in amonabactin T 732, compared to 15 atoms in the glycine-containing variants [3] [10]. This structural arrangement enables efficient iron coordination through the two catechol groups while maintaining the peptidic framework necessary for biological activity [3] [10].

Biosynthetic Pathway: Role of amoFGH Gene Cluster

The biosynthesis of amonabactin T is orchestrated by a specialized gene cluster designated amoFGH, which encodes nonribosomal peptide synthetases responsible for the assembly of this complex siderophore [14] [16]. The amonabactin synthesis operon consists of seven genes named amoCEBFAGH and operates under iron-regulated control [16].

GeneEnzyme FunctionBiosynthetic Role
amoFNonribosomal peptide synthetase modulePeptide bond formation and assembly [14] [16]
amoGAdenylation domain (Phe/Trp selective)Amino acid selection and activation [14] [16]
amoHTerminal nonribosomal peptide synthetase moduleChain termination and release [14] [16]
entA2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase2,3-dihydroxybenzoic acid formation [18] [20]
entBIsochorismatase2,3-dihydroxybenzoic acid precursor synthesis [18] [20]
entCIsochorismate synthaseChorismate to isochorismate conversion [20]
entEActivating enzymeSubstrate activation [20]

The amonabactin assembly line employs a unique iterative-alternative-optional mechanism that has not been previously described in other biosynthetic systems [16] [17]. This mechanism enables the production of multiple amonabactin variants through a single enzymatic pathway [16]. The iterative nature refers to the AmoE-AmoF component reacting twice to link the 2,3-dihydroxybenzoic acid-lysine fragment onto the phenylalanine or tryptophan residue [17].

The alternative mechanism is characterized by the flexibility of the adenylation domain of AmoG, which can recruit either phenylalanine or tryptophan residues indifferently [16] [17]. This substrate promiscuity enables the production of both tryptophan-containing and phenylalanine-containing amonabactin variants from the same biosynthetic machinery [16]. The optional mechanism refers to the facultative incorporation of glycine residues in only two of the four related amonabactins [17].

The synthesis of 2,3-dihydroxybenzoic acid requires the coordinated action of enzymes encoded by the entABCE genes [14] [18]. These genes encode the functions necessary for the conversion of chorismate to 2,3-dihydroxybenzoic acid through the intermediate isochorismate [18] [20]. Once 2,3-dihydroxybenzoic acid is synthesized, the amoFGH gene products orchestrate its incorporation into the growing peptide chain along with the amino acid components [14] [16].

Regulation by Precursor Availability (L-Tryptophan Supplementation)

The biosynthesis of amonabactin T is significantly influenced by the availability of L-tryptophan in the growth medium, demonstrating a direct relationship between precursor concentration and siderophore production specificity [2] [5]. Supplementation with L-tryptophan at a concentration of 0.3 millimolar causes exclusive synthesis of amonabactin T, eliminating the production of the phenylalanine-containing variant amonabactin P [2] [5].

L-Tryptophan ConcentrationAmonabactin T ProductionAmonabactin P Production
0 mM (unsupplemented)ModerateModerate [2]
0.3 mMExclusiveNone [2] [5]
Higher concentrationsExclusiveNone [2]

This regulatory mechanism demonstrates the sensitivity of the amonabactin biosynthetic system to amino acid precursor availability [2] [4]. The exclusive production of amonabactin T under L-tryptophan supplementation conditions indicates that the adenylation domain of AmoG exhibits preferential selection for tryptophan when this amino acid is readily available [4] [16]. This preference may be attributed to the binding affinity of the adenylation domain or to competitive inhibition mechanisms that favor tryptophan incorporation over phenylalanine [4].

The physiological control of amonabactin biosynthesis involves both genetic and metabolic regulatory systems [4]. The organism appears to possess a control mechanism that senses intracellular levels of tryptophan and phenylalanine, adjusting siderophore synthesis accordingly [2] [4]. This regulatory flexibility allows Aeromonas species to optimize iron acquisition strategies based on the amino acid composition of their environment [4].

Iron availability also serves as a primary regulatory signal for amonabactin production [25] [26]. Under iron-limiting conditions, the expression of amonabactin biosynthetic genes is upregulated through iron-responsive regulatory mechanisms [25] [26]. The transcription of genes within the amonabactin cluster is controlled by iron-regulated promoters containing Fur box sequences, which respond to cellular iron status [25] [26].

Structural Architecture and Iron Coordination

Amonabactin T belongs to the catecholate family of siderophores, sharing fundamental iron-binding characteristics with enterobactin and acinetobactin through the presence of 2,3-dihydroxybenzoic acid (DHB) moieties [1] [2]. However, significant structural divergences distinguish these compounds from one another. Enterobactin represents the archetypal catecholate siderophore with a cyclic trilactone backbone supporting three catechol groups, creating a tris-catecholate structure with exceptionally high iron affinity (log β₁₁₀ = 49) [3] [4]. This cyclic architecture enables enterobactin to achieve the highest known iron-binding constant among natural siderophores [5] [6].

In contrast, amonabactin T adopts a linear bis-catecholate configuration with a molecular weight of 732.8 Da and molecular formula C₃₇H₄₄N₆O₁₀ [7] [8]. The compound comprises two DHB units connected through a peptide backbone containing lysine, glycine, and tryptophan residues [1] [2]. This linear arrangement results in lower iron-binding affinity compared to enterobactin, with estimated log K values ranging from 25-30 [9] [4]. The structural organization of amonabactin T more closely resembles acinetobactin, which also features a linear bis-catecholate framework [10] [11].

Acinetobactin, produced by Acinetobacter species, demonstrates remarkable structural similarity to amonabactin despite evolutionary divergence between producer organisms [12] [10]. Both siderophores utilize two catechol groups for iron coordination and employ similar peptide linkers, though acinetobactin incorporates histidine and threonine residues instead of tryptophan and lysine [10] [11]. The molecular weight of acinetobactin (503.5 Da) is substantially lower than amonabactin T, reflecting differences in amino acid composition and chain length [12].

Iron Binding Mechanisms and Coordination Chemistry

The iron coordination mechanisms among these catecholate siderophores reveal important functional distinctions. Enterobactin achieves hexadentate coordination through six oxygen donor atoms from three catechol groups, forming highly stable octahedral complexes with ferric iron [3] [13]. The cyclic structure enforces optimal geometry for metal coordination, contributing to its exceptional stability [14] [3].

Amonabactin T and acinetobactin both employ tetradentate coordination through four oxygen atoms from two catechol groups [4] [12]. Additional coordination sites are typically occupied by water molecules or other available oxygen donors from the peptide backbone [9] [4]. This reduced denticity results in lower thermodynamic stability compared to enterobactin but provides adequate iron-binding capacity for biological function [1] [15].

The catechol groups in all three siderophores undergo deprotonation at physiological pH, with pKa values typically ranging from 6.5-8.0 for the first proton and approximately 11.5 for the second proton [4] [16]. This pH-dependent deprotonation directly influences iron-binding capacity, with optimal chelation occurring above pH 7.0 [4] [5].

SiderophoreMolecular FormulaMolecular Weight (Da)Structure TypeNumber of Catechol GroupsIron Binding Constant (log K)
Amonabactin TC₃₇H₄₄N₆O₁₀732.8Linear bis-catecholate2~25-30
EnterobactinC₃₀H₂₇N₃O₁₅669.5Cyclic tris-catecholate349
AcinetobactinC₂₄H₂₉N₃O₁₀503.5Linear bis-catecholate2~23

Biosynthetic Pathways and Evolutionary Relationships

The biosynthetic pathways for these catecholate siderophores share common initial steps in DHB synthesis but diverge significantly in assembly mechanisms [10] [11]. All three compounds require conversion of chorismate to DHB through the EntABC enzyme cascade or equivalent systems [3] [10]. However, subsequent assembly processes reflect distinct evolutionary adaptations.

Enterobactin biosynthesis employs a modular nonribosomal peptide synthetase (NRPS) system that cyclizes three DHB-serine units into the final trilactone structure [3] [17]. This process requires EntD, EntE, EntF, and EntB enzymes working in concert to achieve the complex cyclization [3] [18].

Amonabactin T synthesis utilizes an alternative NRPS mechanism involving AmoG and related enzymes that assemble DHB units with amino acids in linear fashion [1] [19]. The system demonstrates remarkable flexibility by incorporating either tryptophan or phenylalanine, producing amonabactin T or amonabactin P variants respectively [1] [2]. This substrate promiscuity distinguishes amonabactin synthesis from the more rigid enterobactin pathway [20] [1].

Acinetobactin biosynthesis shares biosynthetic machinery with amonabactin in some bacterial species, particularly Aeromonas salmonicida, which produces both siderophores simultaneously [10] [11]. The two pathways share DHB synthesis enzymes and phosphopantetheinyl transferases, demonstrating metabolic integration [10] [21].

Receptor Recognition and Transport Mechanisms

The cellular uptake mechanisms for these catecholate siderophores involve specialized TonB-dependent transporters (TBDTs) in the outer membrane [9] [22]. Enterobactin utilizes FepA as its primary receptor in Escherichia coli and related enterobacteria [3] [14]. This receptor demonstrates high specificity for the ferric-enterobactin complex and initiates energy-dependent translocation across the outer membrane [14] [3].

Amonabactin transport occurs through FstC, a versatile outer membrane receptor capable of recognizing multiple amonabactin variants [9] [23]. Functional studies demonstrate that FstC can internalize all four natural amonabactin forms (P750, T789, P693, T732), indicating broader substrate recognition compared to enterobactin receptors [9]. The receptor recognizes catechol groups as crucial recognition elements, allowing simplified analogs with intact catechol moieties to support bacterial growth [9].

Acinetobactin employs distinct transport machinery, though detailed characterization remains limited [12] [24]. Recent studies suggest that acinetobactin receptors may recognize both acinetobactin and related bis-catecholate compounds, indicating functional overlap with amonabactin transport systems [12] [25].

The energy-dependent nature of siderophore transport requires coordination between outer membrane receptors and inner membrane TonB-ExbB-ExbD complexes [22] [14]. All three catecholate siderophores utilize this conserved mechanism, though specific protein-protein interactions may differ among transport systems [9] [14].

Functional Divergence from Hydroxamate and Carboxylate Siderophores

Fundamental Differences in Iron Coordination Chemistry

The functional divergence of amonabactin T from hydroxamate and carboxylate siderophores reflects fundamental differences in iron coordination chemistry and biological optimization [4] [16]. Hydroxamate siderophores, exemplified by desferrioxamine B, employ N-hydroxyl groups as primary iron-binding ligands [26] [27]. These functional groups coordinate iron through nitrogen-oxygen chelation, forming stable five-membered rings with ferric iron [26] [28].

Desferrioxamine B achieves hexadentate coordination through three hydroxamate groups, creating octahedral complexes with iron-binding constants typically ranging from log β₁₁₀ = 20-30 [26] [28]. The hydroxamate groups exhibit optimal protonation characteristics with pKa values around 8-9, enabling effective iron binding at physiological pH [4] [29].

Carboxylate siderophores represent a third major class that utilizes carboxyl and α-hydroxy groups for iron coordination [30] [31]. Rhizoferrin, a representative carboxylate siderophore, employs two citric acid moieties connected by putrescine to create a hexadentate ligand system [30] [32]. The carboxylate groups have lower pKa values (3.5-5.0) compared to catecholates and hydroxamates, enabling function under acidic conditions [4] [33].

CharacteristicCatecholate (Amonabactin T)Hydroxamate (Desferrioxamine)Carboxylate (Rhizoferrin)
Iron Binding MechanismBidentate catechol coordinationMonodentate hydroxamateCarboxyl + α-hydroxy groups
Reduction Potential (mV)-450 to -700-150 to -450-300 to -500
Stability at pH 7.4HighModeratepH dependent
Selectivity for Fe³⁺ vs Fe²⁺10²⁰-fold preference10¹⁵-fold preference10¹⁰-fold preference

Redox Properties and Iron Reduction Mechanisms

The redox properties of different siderophore classes significantly influence their biological function and iron utilization strategies [4] [34]. Catecholate siderophores, including amonabactin T, typically exhibit very negative reduction potentials ranging from -450 to -700 mV [4] [29]. These extreme potentials reflect the strong electron-donating capacity of catechol groups and their resistance to ferric iron reduction [13] [5].

The negative reduction potentials of catecholate siderophores necessitate specialized cellular machinery for iron removal [4] [35]. Bacteria typically employ reductive mechanisms involving NADH-dependent reductases or hydrolytic enzymes that cleave the siderophore structure to release iron [4] [6]. Some organisms utilize esterase enzymes that specifically hydrolyze enterobactin and related catecholates, converting the compounds to linear forms with reduced iron affinity [35] [3].

Hydroxamate siderophores demonstrate intermediate reduction potentials between -150 and -450 mV, enabling direct reduction by cellular reductases in many cases [4] [26]. Desferrioxamine complexes can undergo reduction through flavin-dependent systems or specialized iron reductases [26] [36]. This accessibility to cellular reduction machinery contributes to the widespread clinical use of desferrioxamine in iron chelation therapy [26] [29].

Carboxylate siderophores exhibit reduction potentials in the intermediate range (-300 to -500 mV), though specific values vary considerably based on structural features [34] [31]. The α-hydroxy carboxylate groups in compounds like rhizoferrin can undergo photochemical reduction under environmental conditions, particularly in marine environments [34]. This photoreactivity represents a unique mechanism for iron reduction that may contribute to environmental iron cycling [34].

pH Dependence and Environmental Adaptation

The pH dependence of different siderophore classes reflects evolutionary adaptation to specific environmental niches [4] [16]. Catecholate siderophores, including amonabactin T, function optimally at neutral to slightly alkaline pH (6.5-8.5) due to the protonation characteristics of catechol groups [4] [5]. The first catechol proton typically dissociates with pKa values around 6.5-8.0, while the second proton requires higher pH (pKa ~11.5) for complete deprotonation [4] [16].

This pH profile makes catecholate siderophores particularly effective in freshwater and marine environments where amonabactin T is naturally encountered [1] [37]. The optimization for neutral pH conditions aligns with the ecological preferences of Aeromonas species, which typically inhabit freshwater systems with pH values ranging from 6.5-8.5 [37] [38].

Hydroxamate siderophores demonstrate broader pH tolerance with optimal function at pH 7-9 [4] [26]. The hydroxamate groups exhibit pKa values around 8-9, enabling reasonable iron-binding capacity across a wider pH range [4] [29]. This pH tolerance contributes to the ecological success of hydroxamate-producing organisms in diverse environments [26] [39].

Carboxylate siderophores show optimal function under acidic to neutral conditions (pH 3.5-6.0) due to the low pKa values of carboxyl groups [4] [30]. This pH preference explains the prevalence of carboxylate siderophores among fungi and acidophilic bacteria that encounter low pH environments [30] [40]. Rhizoferrin and related compounds remain effective iron chelators even under conditions where catecholates and hydroxamates are substantially protonated [32] [41].

Transport Mechanisms and Cellular Recognition

The transport mechanisms for different siderophore classes reflect structural requirements and evolutionary constraints [22] [16]. Catecholate siderophores predominantly utilize TonB-dependent transporters (TBDTs) in Gram-negative bacteria [9] [22]. These systems require specific outer membrane receptors that recognize ferric-siderophore complexes and facilitate energy-dependent transport [14] [9].

Amonabactin T transport through FstC demonstrates the specificity of catecholate recognition systems [9] [23]. The receptor shows selectivity for bis-catecholate structures while maintaining flexibility for different amino acid compositions [9]. This recognition pattern differs significantly from enterobactin transport, which requires more rigid structural matching [14] [3].

Hydroxamate siderophores employ diverse transport mechanisms depending on the producing organism [26] [22]. In bacteria, hydroxamate transport may involve TBDTs similar to catecholate systems, though specific receptors show distinct recognition patterns [28] [39]. In fungi, hydroxamate transport often utilizes specialized permeases or ABC transporters that facilitate siderophore uptake [26] [29].

Desferrioxamine transport in Streptomyces involves DesE, a specialized lipoprotein receptor that binds ferrioxamine complexes and initiates ABC transporter-mediated uptake [26]. The DesE structure reveals specific binding sites for hydroxamate groups and demonstrates how receptor proteins can recognize this functional group pattern [26].

Carboxylate siderophore transport mechanisms remain less well characterized but appear to involve specialized recognition systems [30] [40]. Rhizoferrin transport likely requires specific receptors that recognize the unique carboxylate-hydroxyl coordination pattern [31] [32]. The transport systems may show less specificity compared to catecholate and hydroxamate mechanisms due to the more flexible coordination geometry of carboxylate ligands [30] [40].

Evolutionary Relationships and Functional Optimization

The functional divergence among siderophore classes reflects distinct evolutionary pressures and optimization strategies [4] [5]. Catecholate siderophores evolved to maximize iron-binding affinity under neutral pH conditions, sacrificing ease of iron removal for competitive advantage in iron-limited environments [4] [6]. The extreme stability of ferric-catecholate complexes enables these compounds to compete effectively against host iron-binding proteins and other microbial siderophores [5] [3].

Amonabactin T represents an intermediate evolutionary strategy within the catecholate family [1] [9]. The bis-catecholate structure provides substantial iron-binding capacity while requiring less biosynthetic investment compared to tris-catecholate compounds like enterobactin [1] [10]. The structural flexibility that allows incorporation of different amino acids (tryptophan vs. phenylalanine) suggests adaptation to variable nutrient availability [1] [2].

Hydroxamate siderophores evolved to balance iron-binding capacity with accessibility for cellular iron removal [26] [4]. The moderate reduction potentials and diverse structural architectures enable hydroxamate producers to access iron under various environmental conditions while maintaining efficient iron utilization [26] [39]. The widespread distribution of hydroxamate siderophores across bacterial and fungal lineages indicates evolutionary success of this strategy [26] [29].

Carboxylate siderophores represent adaptation to acidic environments and alternative iron sources [30] [4]. The lower iron-binding affinity compared to catecholates is compensated by function under acidic conditions where other siderophore classes are less effective [30] [40]. The photochemical reactivity of some carboxylate siderophores provides additional mechanisms for iron acquisition from mineral sources [34].

The coexistence of multiple siderophore classes within microbial communities creates complex competitive dynamics [4] [22]. Some organisms produce multiple siderophore types or have evolved the ability to utilize siderophores produced by other species [10] [9]. Aeromonas salmonicida exemplifies this strategy by simultaneously producing both amonabactin and acinetobactin [10] [42], enabling access to diverse iron sources and competitive advantages in mixed microbial communities.

Ecological Distribution Across Aeromonas Species

Species-Specific Production Patterns

The ecological distribution of amonabactin T across Aeromonas species reveals distinct patterns that correlate with phylogenetic relationships and environmental adaptations [20] [43]. Comprehensive surveys of amonabactin production demonstrate significant variation among Aeromonas species, with some showing consistent production while others rarely or never produce this siderophore [20] [44].

Aeromonas hydrophila shows the highest frequency of amonabactin production among tested species, with 76% of isolates (19 of 25 strains) producing detectable amounts of amonabactin [20] [43]. This high production rate correlates with the clinical significance of A. hydrophila as an opportunistic pathogen in both aquatic animals and humans [37] [45]. The consistent amonabactin production suggests that iron acquisition through this siderophore provides competitive advantages in the diverse environments encountered by A. hydrophila [1] [20].

Aeromonas caviae demonstrates universal amonabactin production among tested isolates, with all three strains examined producing this siderophore [20] [43]. Although the sample size for A. caviae remains limited, the 100% production rate suggests that amonabactin synthesis represents a highly conserved trait within this species [20]. A. caviae typically inhabits freshwater environments and occasionally causes human infections, particularly in immunocompromised individuals [37] [45].

In contrast, Aeromonas sobria shows markedly lower amonabactin production frequency, with only 19% of isolates (3 of 16 strains) producing this siderophore [20] [44]. Most A. sobria strains produce enterobactin-like siderophores instead of amonabactin, suggesting alternative evolutionary strategies for iron acquisition [44] [46]. This divergence may reflect adaptation to different ecological niches or competitive pressures within aquatic environments [46].

Aeromonas veronii consistently fails to produce amonabactin in laboratory studies, with zero positive isolates among tested strains [20] [44]. Instead, A. veronii typically produces other types of siderophores or relies on alternative iron acquisition mechanisms [44] [46]. This absence of amonabactin production distinguishes A. veronii from closely related species and may contribute to its different ecological role and pathogenic potential [37] [46].

SpeciesAmonabactin Production (%)Sample Size (n)Primary Siderophore TypeClinical Significance
A. hydrophila7625AmonabactinHigh
A. caviae1003AmonabactinModerate
A. sobria1916Enterobactin-likeHigh
A. veronii0MultipleOtherLow

Genetic Basis of Species Distribution

The distribution patterns of amonabactin production across Aeromonas species reflect underlying genetic differences in biosynthetic gene cluster presence and organization [10] [19]. Molecular analysis reveals that amonabactin-producing species possess complete gene clusters encoding the necessary enzymatic machinery, while non-producing species either lack these genes entirely or harbor truncated, non-functional versions [10] [21].

The amonabactin biosynthetic gene cluster typically contains 8-10 genes encoding enzymes for DHB synthesis, peptide assembly, and transport functions [10] [19]. Key genes include amoG (encoding the main NRPS enzyme), amoD (phosphopantetheinyl transferase), and various genes for catechol synthesis and modification [10] [47]. The presence and functionality of these genes correlates strongly with observed amonabactin production patterns [10] [19].

Aeromonas salmonicida presents a unique case where strains may produce both amonabactin and acinetobactin simultaneously [10] [42]. Genomic analysis reveals that these strains possess gene clusters for both siderophores, with shared enzymatic components for DHB synthesis [10] [21]. However, some A. salmonicida strains isolated from marine environments produce only acinetobactin due to deletions in the amoG gene [10]. This genetic variation within the species demonstrates ongoing evolutionary processes affecting siderophore production capabilities [10].

Phylogenetic analysis based on amonabactin gene clusters reveals evolutionary relationships that partially correlate with overall Aeromonas phylogeny [37] [10]. Species with high amonabactin production rates typically share more similar gene cluster organization, suggesting vertical inheritance of these biosynthetic capabilities [10] [19]. However, horizontal gene transfer events may also contribute to the distribution patterns observed in some lineages [10].

The regulation of amonabactin synthesis involves iron-responsive control mechanisms that are conserved across producing species [1] [19]. The fur gene and associated regulatory elements control amonabactin production in response to iron availability [1] [47]. However, subtle differences in regulatory sequences may contribute to species-specific variations in production levels and environmental responsiveness [19].

Environmental Factors Influencing Distribution

The ecological distribution of amonabactin-producing Aeromonas species correlates with specific environmental conditions and iron availability patterns [37] [38]. Freshwater aquatic environments, where most Aeromonas species naturally occur, present varying iron concentrations and chemical speciation that influence siderophore effectiveness and competitive advantages [38] [45].

Temperature represents a critical environmental factor affecting both Aeromonas species distribution and amonabactin production [37] [48]. Most amonabactin-producing species are mesophilic, with optimal growth temperatures between 25-35°C [37]. Temperature affects not only bacterial growth but also siderophore synthesis rates and iron-binding thermodynamics [1] [4]. Seasonal temperature variations in temperate freshwater systems may influence the competitive dynamics between amonabactin-producing and non-producing species [38].

Water chemistry parameters, particularly pH and dissolved organic matter content, significantly influence siderophore effectiveness and bacterial iron acquisition strategies [4] [38]. Amonabactin T functions optimally at neutral to slightly alkaline pH (6.5-8.5), which corresponds to the pH range of most freshwater systems where Aeromonas species are found [1] [37]. However, temporal and spatial pH variations within aquatic systems may create microenvironments favoring different siderophore types [38].

The presence of competing microorganisms affects the selective pressure for amonabactin production [22] [38]. In environments with diverse microbial communities producing various siderophores, the ability to synthesize high-affinity iron chelators like amonabactin may provide competitive advantages [1] [9]. Conversely, in environments dominated by bacteria producing stronger siderophores like enterobactin, amonabactin production may be less advantageous [3] [5].

Human activities and anthropogenic inputs influence the distribution of amonabactin-producing Aeromonas species through multiple pathways [45] [49]. Agricultural runoff, wastewater discharge, and industrial activities can alter water chemistry and nutrient availability, potentially affecting the competitive balance between different Aeromonas species [38] [45]. Additionally, the use of antibiotics and other antimicrobial compounds may select for strains with specific iron acquisition capabilities [49].

Evolutionary Implications and Adaptive Significance

The distribution patterns of amonabactin production across Aeromonas species provide insights into evolutionary processes shaping microbial iron acquisition strategies [37] [10]. The presence of amonabactin biosynthetic capabilities in multiple but not all Aeromonas species suggests that these traits have been gained and lost multiple times during evolutionary history [10] [37].

The conservation of amonabactin production in A. hydrophila and A. caviae, combined with its absence in A. veronii, indicates that selective pressures favoring amonabactin synthesis are not uniform across all environmental niches occupied by Aeromonas species [20] [37]. The ecological specialization of different species may have driven divergent evolution of iron acquisition strategies [46].

Horizontal gene transfer events may have contributed to the current distribution of amonabactin biosynthetic capabilities [10]. The organization of amonabactin genes in discrete clusters makes them potential candidates for horizontal transfer between related bacterial species [10] [19]. Evidence for such transfers might explain why some strains within typically non-producing species occasionally show amonabactin synthesis capabilities [10].

The evolutionary maintenance of amonabactin production in certain lineages despite the metabolic costs of siderophore synthesis indicates substantial selective advantages under specific conditions [4] [19]. These advantages likely include competitive superiority in iron-limited environments, enhanced pathogenic potential, and improved survival during environmental stress [1] [19].

Future evolutionary trajectories may be influenced by changing environmental conditions and anthropogenic pressures [38] [45]. Climate change, pollution, and habitat modification could alter the selective balance between different iron acquisition strategies [38]. Additionally, the increasing prevalence of antibiotic resistance and changing host-pathogen dynamics may influence the evolutionary significance of amonabactin production capabilities [49].

Dates

Last modified: 07-20-2023

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